5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, benzoyl chloride, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the benzoyl group to a benzyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of thiophene compounds are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound might be investigated for its potential therapeutic applications. For example, it could be a candidate for drug development targeting specific enzymes or receptors.
Industry
In industry, thiophene derivatives are used in the production of dyes, pigments, and polymers. This compound could have applications in materials science, particularly in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler aromatic compound with a sulfur atom in the ring.
Benzoylthiophene: A thiophene derivative with a benzoyl group.
Benzenesulfonylthiophene: A thiophene derivative with a benzenesulfonyl group.
Uniqueness
5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is unique due to its complex structure, which combines multiple functional groups. This complexity might confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-3-18-14-10-11-17(2)22(18)28-26-25(33(30,31)20-15-8-5-9-16-20)21(27)24(32-26)23(29)19-12-6-4-7-13-19/h4-16,28H,3,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQANUXHGSNTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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